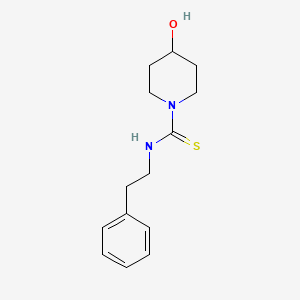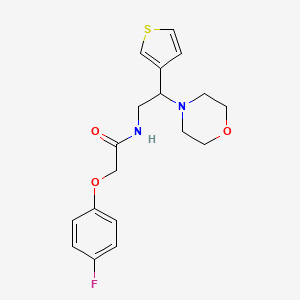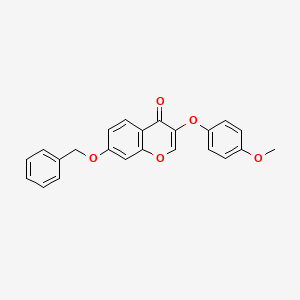
1-Ethyl-4-(7-(furan-2-yl)-1,4-thiazepane-4-carbonyl)piperazine-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-4-(7-(furan-2-yl)-1,4-thiazepane-4-carbonyl)piperazine-2,3-dione is a complex organic compound characterized by its unique structure, which includes a furan ring, a thiazepane ring, and a piperazine-2,3-dione moiety
準備方法
The synthesis of 1-Ethyl-4-(7-(furan-2-yl)-1,4-thiazepane-4-carbonyl)piperazine-2,3-dione typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Thiazepane Ring: The thiazepane ring is formed by the reaction of a suitable amine with a thioester or thiolactone, followed by cyclization.
Coupling Reactions: The furan and thiazepane rings are then coupled with a piperazine-2,3-dione derivative through amide bond formation, typically using coupling reagents such as EDCI or DCC.
Final Modifications: The ethyl group is introduced through alkylation reactions using ethyl halides under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反応の分析
1-Ethyl-4-(7-(furan-2-yl)-1,4-thiazepane-4-carbonyl)piperazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones using oxidizing agents such as m-CPBA or KMnO4.
Reduction: The carbonyl groups in the piperazine-2,3-dione moiety can be reduced to alcohols using reducing agents like NaBH4 or LiAlH4.
Substitution: The thiazepane ring can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups attached to the ring.
Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., Pd/C for hydrogenation), and specific temperature and pH conditions tailored to each reaction.
科学的研究の応用
1-Ethyl-4-(7-(furan-2-yl)-1,4-thiazepane-4-carbonyl)piperazine-2,3-dione has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological and inflammatory diseases.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industrial Applications: It is explored for use in the synthesis of advanced polymers and as a precursor for other complex organic molecules.
作用機序
The mechanism of action of 1-Ethyl-4-(7-(furan-2-yl)-1,4-thiazepane-4-carbonyl)piperazine-2,3-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzyme active sites or receptor proteins, modulating their activity. The furan and thiazepane rings contribute to its binding affinity and specificity, while the piperazine-2,3-dione moiety may participate in hydrogen bonding and electrostatic interactions.
類似化合物との比較
Similar compounds to 1-Ethyl-4-(7-(furan-2-yl)-1,4-thiazepane-4-carbonyl)piperazine-2,3-dione include:
1-Ethyl-4-(3-(thiophen-2-yl)pyrrolidine-1-carbonyl)piperazine-2,3-dione: This compound has a thiophene ring instead of a furan ring, which may alter its electronic properties and reactivity.
1-Ethyl-4-(7-(pyridin-2-yl)-1,4-thiazepane-4-carbonyl)piperazine-2,3-dione: The presence of a pyridine ring instead of a furan ring can influence its binding interactions and solubility.
1-Ethyl-4-(7-(benzofuran-2-yl)-1,4-thiazepane-4-carbonyl)piperazine-2,3-dione: The benzofuran ring adds additional aromaticity, potentially enhancing its stability and interaction with aromatic residues in proteins.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
1-ethyl-4-[7-(furan-2-yl)-1,4-thiazepane-4-carbonyl]piperazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c1-2-17-7-8-19(15(21)14(17)20)16(22)18-6-5-13(24-11-9-18)12-4-3-10-23-12/h3-4,10,13H,2,5-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRMILHBCVJSKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N2CCC(SCC2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,4-difluorophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2671154.png)


![4-(dimethylsulfamoyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]benzamide](/img/structure/B2671158.png)
![1-(4-chlorophenyl)-3-[(1E)-1-ethoxy-2-(1H-1,2,4-triazol-1-yl)ethylidene]urea](/img/structure/B2671159.png)



![1-(4-ethoxyphenyl)-N-[(4-methylphenyl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2671168.png)


![2-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2671172.png)


